Isotretinoin-d5

Beschreibung

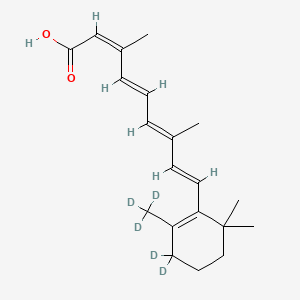

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-/i3D3,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UTAVKCRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C)(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Determining the Molecular Weight of Isotretinoin-d5: A Technical Guide

This guide provides a detailed analysis of the molecular weight of Isotretinoin-d5, a deuterated form of Isotretinoin. The information is intended for researchers, scientists, and professionals in the field of drug development who require precise data for analytical and developmental purposes.

Molecular Composition and Weight

This compound is a stable isotope-labeled version of Isotretinoin, where five hydrogen atoms have been replaced by deuterium. This labeling is often utilized in pharmacokinetic studies as an internal standard for mass spectrometry analysis.

Molecular Formula

The molecular formula for this compound is C₂₀H₂₃D₅O₂[1][2][3][4][5]. This formula indicates that each molecule is composed of:

-

20 Carbon (C) atoms

-

23 Hydrogen (H) atoms

-

5 Deuterium (D) atoms

-

2 Oxygen (O) atoms

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms present in the molecule. The standard atomic weights of the constituent elements are pivotal for this calculation.

Experimental Protocols: Molecular Weight Calculation

Objective: To accurately determine the molecular weight of this compound based on its molecular formula and the atomic weights of its constituent isotopes.

Methodology:

-

Identify the Molecular Formula: The established molecular formula is C₂₀H₂₃D₅O₂.

-

Obtain Standard Atomic Weights: The atomic weights for each element and isotope are sourced from established scientific data.

-

Calculate Total Mass for Each Element: Multiply the count of each atom by its respective atomic weight.

-

Total Carbon Mass = 20 * 12.011 amu

-

Total Hydrogen Mass = 23 * 1.008 amu

-

Total Deuterium Mass = 5 * 2.014 amu

-

Total Oxygen Mass = 2 * 15.999 amu

-

-

Summation: Sum the total masses of all elements to arrive at the final molecular weight.

The calculated molecular weight for this compound is approximately 305.47 g/mol [1][2][3][4].

Data Presentation

The quantitative data used in the molecular weight calculation is summarized in the table below for clarity and ease of comparison.

| Element/Isotope | Symbol | Atomic Count | Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 20 | 12.011 | 240.220 |

| Hydrogen | H | 23 | 1.008 | 23.184 |

| Deuterium | D | 5 | 2.014 | 10.070 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | C₂₀H₂₃D₅O₂ | 50 | ~305.472 |

Visualization

The logical workflow for calculating the molecular weight of a deuterated compound is illustrated below. This process ensures each component is accounted for, leading to an accurate final value.

References

- 1. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]

- 2. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. caymanchem.com [caymanchem.com]

- 6. webqc.org [webqc.org]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. Deuterium - Wikipedia [en.wikipedia.org]

- 13. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]

- 14. Deuterium: Definition, Properties, Uses & Key Facts Explained [vedantu.com]

- 15. Deuterium - Definition, Uses, and Properties | Turito [turito.com]

- 16. fiveable.me [fiveable.me]

- 17. Oxygen - Wikipedia [en.wikipedia.org]

- 18. quora.com [quora.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Isotretinoin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Isotretinoin-d5, a deuterated analog of the therapeutic agent Isotretinoin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Introduction

This compound is a stable isotope-labeled form of Isotretinoin, a retinoid compound widely used in the treatment of severe acne and with applications in oncology. The incorporation of five deuterium atoms into the Isotretinoin molecule renders it an invaluable tool in analytical and research settings, particularly as an internal standard in mass spectrometry-based quantification of Isotretinoin in biological matrices. Its chemical and physical properties are crucial for its proper handling, storage, and application in experimental protocols.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are essential for its use in various experimental settings.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Appearance | Yellow to Orange Solid[1] |

| Molecular Formula | C₂₀H₂₃D₅O₂[1][2][3][4] |

| Molecular Weight | 305.47 g/mol [1][2][3][4] |

| Melting Point | 158-160°C[5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol.[5] |

| Storage Conditions | Store at -86°C in an amber vial under an inert atmosphere.[1] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2Z,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid[5] |

| Synonyms | 13-cis Retinoic Acid-d5, Accutane-d5, Isotrex-d5[3][5] |

| CAS Number | 78996-15-3[2] |

| InChI Key | SHGAZHPCJJPHSC-UTAVKCRPSA-N[5] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of the physicochemical properties of this compound and for its application in research.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., methanol, chloroform, ethyl acetate) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

-

Sample Preparation: A small amount of the crystalline this compound is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the structure and isotopic labeling of this compound.

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is added.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the remaining proton signals are analyzed to confirm the molecular structure.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This compound is primarily used as an internal standard for the accurate quantification of Isotretinoin in biological samples.

-

Sample Preparation (Protein Precipitation):

-

To a plasma sample, a known amount of this compound internal standard solution is added.

-

A protein precipitating agent, such as acetonitrile, is added to the sample.

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Separation:

-

The prepared sample is injected into an HPLC system.

-

Isotretinoin and this compound are separated on a C18 reversed-phase column using a mobile phase gradient of acetonitrile and water with a modifier like formic acid.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect the precursor-to-product ion transitions for both Isotretinoin and this compound.

-

-

Quantification: The peak area ratio of Isotretinoin to this compound is used to construct a calibration curve and determine the concentration of Isotretinoin in the unknown sample.

Mandatory Visualizations

Signaling Pathway of Isotretinoin-Induced Apoptosis

Isotretinoin is known to induce apoptosis in various cell types, which is a key mechanism of its therapeutic action. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed signaling pathway of Isotretinoin-induced apoptosis.

Experimental Workflow for Quantification using this compound

The following diagram outlines the typical workflow for the quantification of Isotretinoin in a biological sample using this compound as an internal standard.

Caption: Workflow for Isotretinoin quantification using this compound.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Isotretinoin in complex biological matrices. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for its effective use in research and development. The provided experimental protocols and visual diagrams of key pathways and workflows offer a practical resource for scientists in the field.

References

Commercial Suppliers and Technical Applications of High-Purity Isotretinoin-d5: A Guide for Researchers

This technical guide provides a comprehensive overview of commercial sources for high-purity Isotretinoin-d5, a deuterated internal standard essential for the accurate quantification of Isotretinoin in complex biological matrices. The guide is intended for researchers, scientists, and drug development professionals who require reliable analytical standards for their studies. In the following sections, we present a summary of commercial suppliers, a detailed experimental protocol for a typical application, and visual diagrams to illustrate key workflows and principles.

Commercial Availability of High-Purity this compound

This compound is available from several reputable suppliers of chemical reference standards. While purity specifications can vary by lot, the following suppliers consistently offer this deuterated analog. Researchers are advised to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on chemical purity and isotopic enrichment.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity Specification (General) |

| Simson Pharma Limited | Isotretinoin D5 | 78996-15-3 | C₂₀H₂₃D₅O₂ | Accompanied by Certificate of Analysis[1][2] |

| Pharmaffiliates | This compound | N/A | C₂₀H₂₃D₅O₂ | Sample COA available upon request[3] |

| Santa Cruz Biotechnology, Inc. | 13-cis Retinoic Acid-d5 | Not explicitly stated | C₂₀H₂₃D₅O₂ | For Research Use Only, refer to CoA for lot-specific data[4] |

| Cayman Chemical | 13-cis-Retinoic Acid-d₅ | 78996-15-3 | C₂₀H₂₃D₅O₂ | ≥99% deuterated forms (d₁-d₅)[5] |

| Toronto Research Chemicals (TRC) | 13-cis-Retinoic Acid-d5 | Not explicitly stated | C₂₀H₂₃D₅O₂ | High-quality research chemical[6][7] |

| SynZeal | Isotretinoin D5 | 78996-15-3 | C₂₀H₂₃D₅O₂ | Supplied with detailed characterization data[8] |

Experimental Protocol: Quantification of Endogenous Isotretinoin in Human Plasma using LC-MS/MS

The following protocol is a detailed methodology for the bioanalysis of endogenous Isotretinoin in human plasma, utilizing this compound as an internal standard. This method is adapted from established procedures in the scientific literature.

1. Objective: To accurately quantify the concentration of endogenous Isotretinoin in human plasma samples.

2. Materials and Reagents:

-

Isotretinoin certified reference standard

-

High-purity this compound internal standard

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Analytical balance

-

Calibrated pipettes

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Standard Solution Preparation:

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Isotretinoin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Isotretinoin stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.

5. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

-

HPLC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate Isotretinoin from matrix components.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both Isotretinoin and this compound in Multiple Reaction Monitoring (MRM) mode.

7. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Isotretinoin to this compound against the concentration of the calibration standards.

-

Determine the concentration of Isotretinoin in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental and Logical Workflows

To further clarify the application and principles of using this compound, the following diagrams are provided.

References

- 1. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]

- 2. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Toronto Research Chemicals 1MG 13-cis-Retinoic Acid-d5, Quantity: 1 miligramo | Fisher Scientific [fishersci.es]

- 7. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 8. Isotretinoin D5 | 78996-15-3 | SynZeal [synzeal.com]

An In-depth Technical Guide to the Synthesis and Purification of Isotretinoin-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Isotretinoin-d5, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Isotretinoin. This document details plausible experimental protocols, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and workflows.

Introduction

Isotretinoin, or 13-cis-retinoic acid, is a vitamin A derivative primarily used in the treatment of severe acne.[1] this compound is its deuterated analog, where five hydrogen atoms on the cyclohexene ring have been replaced by deuterium.[2][] This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) in drug development and clinical research, as it allows for precise differentiation from the unlabeled drug.[4][5] The synthesis of this compound involves the use of a deuterated precursor followed by the construction of the polyene side chain, and its purification requires meticulous techniques to ensure high chemical and isotopic purity.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages: the preparation of a deuterated β-ionone precursor and the subsequent construction of the full this compound molecule, typically via a Wittig reaction or a similar olefination strategy.

Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for this compound, starting from a deuterated β-ionone.

Experimental Protocol: Synthesis

The following is a representative experimental protocol for the synthesis of this compound.

Step 1: Formation of the C15-Phosphonium Salt-d5

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve deuterated β-ionone-d5 in a suitable solvent such as methanol.

-

Add triphenylphosphine and a catalytic amount of a mineral acid (e.g., hydrochloric acid) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture and isolate the C15-phosphonium salt-d5, which may precipitate or be obtained after solvent removal.

Step 2: Wittig Reaction to form Crude this compound

-

Suspend the C15-phosphonium salt-d5 and a C5-butenolide derivative (e.g., 5-hydroxy-4-methyl-2(5H)-furanone) in an appropriate solvent like diethyl ether or THF under an inert atmosphere.[6]

-

Cool the mixture to a low temperature (e.g., -78 °C).

-

Slowly add a strong base, such as an alkoxide or an organolithium reagent, to generate the ylide in situ.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature. The reaction progress should be monitored.

-

Upon completion, quench the reaction with an aqueous solution and perform an acidic workup to protonate the carboxylate.

-

Extract the crude this compound with a suitable organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

Purification of this compound

The purification of this compound is critical to remove unreacted starting materials, byproducts from the Wittig reaction, and other isomeric forms of retinoic acid. A multi-step purification process is typically employed.

Purification Workflow

The following diagram outlines a typical workflow for the purification of this compound.

Experimental Protocol: Purification

The following is a representative experimental protocol for the purification of this compound.

Step 1: Acid-Base Extraction

-

Dissolve the crude this compound in a suitable water-immiscible organic solvent.

-

Extract the organic solution with an aqueous basic solution (e.g., sodium hydroxide) to convert the acidic this compound into its water-soluble salt.

-

Separate the aqueous layer containing the this compound salt from the organic layer which retains neutral impurities.

-

Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the purified this compound.

-

Filter the precipitate, wash it with water, and dry it under vacuum.

Step 2: Crystallization

-

Dissolve the partially purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. This step is effective in removing isomeric impurities.

Step 3: Column Chromatography (Optional)

-

For achieving very high purity, the crystallized this compound can be further purified by column chromatography.

-

Use a silica gel stationary phase and a suitable mobile phase (e.g., a gradient of hexane and ethyl acetate) to separate the this compound from any remaining impurities.

-

Collect the fractions containing the pure product and evaporate the solvent to yield highly pure this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78996-15-3 | [2][7][8] |

| Molecular Formula | C₂₀H₂₃D₅O₂ | [2][][8] |

| Molecular Weight | 305.47 g/mol | [][8] |

| Appearance | Yellow to Orange Solid | [] |

| Melting Point | 158-160 °C | [] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [] |

Table 2: Quality Control Specifications for this compound

| Parameter | Specification | Reference |

| Chemical Purity (by HPLC) | ≥95% | [][] |

| Isotopic Purity (d₁-d₅) | ≥99% deuterated forms | [2] |

| Deuterium Incorporation | ≥95% atom D | [][] |

Conclusion

The synthesis and purification of this compound are multi-step processes that require careful execution to achieve the high levels of chemical and isotopic purity necessary for its use as an internal standard. The synthetic strategy generally relies on the use of a deuterated starting material, followed by established methods for constructing the retinoid backbone. Purification is achieved through a combination of extraction, crystallization, and optional chromatographic techniques. The protocols and data presented in this guide provide a solid foundation for researchers and professionals involved in the development and application of isotopically labeled compounds in pharmaceutical research.

References

- 1. Isotretinoin - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US6441226B1 - Process for the preparation of isotretinoin - Google Patents [patents.google.com]

- 7. Isotretinoin D5 | CAS No- 78996-15-3 | Simson Pharma Limited [simsonpharma.com]

- 8. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]

The Role of Isotretinoin-d5 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotretinoin, a synthetic retinoid, is a cornerstone therapy for severe acne and is also investigated for its potential in various cancers. Understanding its metabolic fate is crucial for optimizing its therapeutic efficacy and minimizing its side effects. Isotretinoin-d5, a deuterated analog of isotretinoin, serves as an indispensable tool in this endeavor. This technical guide provides an in-depth overview of the applications of this compound in metabolic research, focusing on its use as an internal standard for accurate quantification of isotretinoin in biological matrices.

Core Application: An Internal Standard for Bioanalysis

In metabolic research, particularly in pharmacokinetic and pharmacodynamic studies, precise measurement of drug concentrations in biological fluids is paramount. This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify endogenous and administered isotretinoin.[1][2] Its utility stems from its near-identical physicochemical properties to isotretinoin, while its increased mass due to the five deuterium atoms allows it to be distinguished by a mass spectrometer. This co-elution and similar ionization efficiency with the analyte of interest corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision of the analytical results.

Experimental Protocols for Isotretinoin Quantification

The accurate quantification of isotretinoin in biological samples is a critical step in metabolic studies. The following sections detail a validated bioanalytical method using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction

A robust sample preparation is essential to remove interfering substances from the biological matrix. Liquid-liquid extraction is a commonly employed technique for the isolation of isotretinoin and this compound from plasma.[2][3]

Protocol:

-

To a 200 µL aliquot of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution (concentration is application-dependent).

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of diethyl ether as the extraction solvent.[2]

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The separation and detection of isotretinoin and this compound are achieved using a validated LC-MS/MS method.[2][3]

Table 1: LC-MS/MS Instrumentation and Conditions

| Parameter | Specification |

| Liquid Chromatography | |

| Column | ACE C18, 100 × 4.6 mm, 5 µm particle size[2][3] |

| Mobile Phase A | 1 mM ammonium acetate in water, pH 3.0[2][3] |

| Mobile Phase B | 1 mM ammonium acetate in acetonitrile (10:90, v/v)[2][3] |

| Flow Rate | 0.75 mL/min[2][3] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Polarity[2] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Isotretinoin) | To be determined based on specific instrumentation |

| MRM Transition (this compound) | To be determined based on specific instrumentation |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

Quantitative Data and Method Validation

A validated bioanalytical method ensures the reliability of the generated data. The following tables summarize the key validation parameters for the quantification of isotretinoin using this compound.

Table 2: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.5 - 1000 ng/mL | [2][3] |

| Correlation Coefficient (r²) | > 0.9992 | [2][3] |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |

Table 3: Precision and Recovery

| Parameter | Altered Samples (% CV) | Unaltered Samples (% CV) | Reference |

| Intra-day Precision | 2.0 - 3.9 | 0.9 - 3.7 | [2][3] |

| Inter-day Precision | 2.6 - 6.1 | 1.3 - 3.8 | [2][3] |

| Average Recovery | 64.6% | 62.2% | [2][3] |

Visualizing Experimental and Metabolic Pathways

Diagrams are essential for illustrating complex workflows and biological processes. The following visualizations, created using the DOT language, depict the experimental workflow for isotretinoin quantification and the metabolic pathway of isotretinoin.

Broader Implications in Metabolic Research

The use of this compound extends beyond simple quantification. It enables researchers to conduct sophisticated studies on:

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of isotretinoin in various populations.[4]

-

Drug-Drug Interactions: Investigating how co-administered drugs affect the metabolism of isotretinoin.

-

Metabolite Profiling: Accurately identifying and quantifying the major metabolites of isotretinoin, such as 4-oxo-isotretinoin.[4][5]

-

Endogenous Retinoid Homeostasis: Studying the impact of exogenous isotretinoin on the natural levels and pathways of vitamin A and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Isotretinoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to Isotopic Labeling of Retinoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and techniques involved in the isotopic labeling of retinoids. It is designed to serve as a technical resource for researchers and professionals in the fields of life sciences and drug development who are utilizing isotopically labeled retinoids to study their metabolism, signaling pathways, and distribution.

Introduction to Isotopic Labeling of Retinoids

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms in a retinoid molecule with a heavier, stable isotope (e.g., Deuterium (²H), Carbon-13 (¹³C)) or a radioactive isotope (e.g., Tritium (³H)), researchers can track the molecule and its metabolites through various biological processes. This approach offers high sensitivity and specificity, allowing for the elucidation of complex metabolic pathways, quantification of retinoid levels in various tissues, and investigation of receptor-ligand interactions.

The choice of isotope depends on the specific research question and the analytical methods available. Stable isotopes like ²H and ¹³C are non-radioactive and can be safely used in human studies, while radioactive isotopes like ³H are highly sensitive and well-suited for in vitro binding assays.

Key Isotopes in Retinoid Research

The selection of an appropriate isotope is a critical step in designing experiments with labeled retinoids. The most commonly used isotopes are Deuterium (²H), Carbon-13 (¹³C), and Tritium (³H).

| Isotope | Type | Key Advantages | Common Applications |

| Deuterium (²H) | Stable | - Relatively inexpensive- Can be introduced at specific positions to study kinetic isotope effects | - In vivo metabolic studies in animals and humans- Assessing total body vitamin A stores[2][3][4]- Investigating the formation of vitamin A dimers[5] |

| Carbon-13 (¹³C) | Stable | - Less likely to alter the chemical properties of the molecule compared to deuterium- Provides more detailed information on the carbon skeleton of metabolites | - Metabolic flux analysis- Elucidating biosynthetic pathways- Quantitative studies of retinoid metabolism and distribution[6] |

| Tritium (³H) | Radioactive | - High specific activity, leading to high sensitivity of detection- Well-established methods for detection (liquid scintillation counting) | - Receptor-ligand binding assays[7][8]- In vitro metabolic studies- Photoaffinity labeling of retinoid-binding proteins[9] |

Comparison of ¹³C vs. ²H Labeling:

For many applications, ¹³C-labeled internal standards are considered superior to their deuterated counterparts.[10] This is because ¹³C internal standards have the same retention time and response factors as the native analyte and are not susceptible to isotopic scrambling.[10] However, deuterated retinoids are often more readily available and less expensive. The use of ¹³C-labeled glucose has been shown to be a viable alternative to deuterated glucose in metabolic studies, with the added benefit of requiring a significantly smaller amount of the isotope.[11]

Experimental Protocols

Synthesis of Isotopically Labeled Retinoids

The synthesis of isotopically labeled retinoids is a complex process that requires expertise in organic chemistry. Below are outlines of synthetic procedures for commonly used labeled retinoids.

This protocol describes the synthesis of retinyl acetate with two ¹³C atoms at positions 14 and 15, a commonly used tracer for retinol isotope dilution studies.[12]

Starting Materials:

-

β-ionone

-

[¹³C₂]-triethylphosphonoacetate

-

C18 tetraene ketone (synthesized from β-ionone)

-

Sodium hydride (NaH)

-

Lithium aluminum hydride (LiAlH₄)

-

Triethylamine

-

Acetic anhydride

-

Solvents: Diethyl ether, Hexane

Procedure Outline:

-

Wittig-Horner Reaction: React the carbanion of [¹³C₂]-labeled triethylphosphonoacetate with unlabeled C18 tetraene ketone. This reaction introduces the two ¹³C labels at the 14 and 15 positions of the retinoid backbone, yielding [14,15-¹³C₂]-retinoic acid ethyl ester.[12]

-

Reduction: Reduce the resulting ethyl ester to the corresponding alcohol, [14,15-¹³C₂]-retinol, using a reducing agent like lithium aluminum hydride.[5][12]

-

Esterification: Esterify the [14,15-¹³C₂]-retinol with acetic anhydride in the presence of triethylamine to produce [14,15-¹³C₂]-retinyl acetate.[5][12]

-

Purification: Purify the final product, typically using column chromatography on deactivated neutral alumina with a hexane/diethyl ether gradient, to isolate the all-trans isomer.[12]

The synthesis of deuterated retinal often involves the introduction of deuterium atoms at specific positions on the β-ionone ring or the polyene chain. For example, the synthesis of [10,11-D₂]-retinal can be achieved through the following general steps.

Starting Materials:

-

β-ionone

-

Propargylic alcohol precursors

-

Deuterated reagents (e.g., D₂O)

Procedure Outline:

-

Coupling Reaction: A key step involves the coupling of an appropriate building block with β-ionone to form a propargylic alcohol containing the full retinal carbon skeleton.

-

Deuteration: The triple bond in the propargylic alcohol intermediate is then selectively reduced and deuterated. For example, a semi-hydrogenation of an 11-yne-retinoid precursor using Cu/Ag-activated zinc dust can yield 11-cis-retinoids.[13]

-

Deprotection and Isomerization: Subsequent deprotection and isomerization steps are carried out to yield the desired deuterated retinal isomer.

Sample Preparation for Analysis

Proper sample preparation is crucial for the accurate quantification of labeled retinoids. The following is a general protocol for the extraction of retinoids from biological samples for LC-MS/MS analysis.

Materials:

-

Biological sample (serum, tissue homogenate)

-

Internal standards (e.g., deuterated or ¹³C-labeled retinoids)

-

Acetonitrile (ACN)

-

Methyl-tert-butyl ether (MTBE) or Hexane

-

Hydrochloric acid (HCl)

-

Nitrogen gas for evaporation

Procedure:

-

Spiking: Add a known amount of the appropriate isotopically labeled internal standard to the biological sample.[14]

-

Protein Precipitation (for serum/plasma): Add acetonitrile to the sample, vortex, and centrifuge to precipitate proteins.[15][16]

-

Liquid-Liquid Extraction:

-

For serum: After protein precipitation, add MTBE or hexane, vortex, and centrifuge to separate the organic and aqueous layers.[15][16]

-

For tissues: Homogenize the tissue and perform a liquid-liquid extraction with a suitable organic solvent like hexane.[17] To recover retinoic acid, the aqueous phase can be acidified before a second hexane extraction.[17]

-

-

Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.[14][16]

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and methanol) for LC-MS/MS analysis.[15][16]

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the analysis of isotopically labeled retinoids.

Typical LC-MS/MS Parameters:

-

Chromatographic Separation: A C18 or RP-Amide column is typically used with a gradient elution of water and acetonitrile or methanol containing a small percentage of formic acid.[15][18]

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used. APCI in positive ion mode is often suitable for retinol, retinyl esters, and retinoic acid isomers.[14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect and quantify the parent and product ions of the labeled and unlabeled retinoids.[16]

Applications of Isotopically Labeled Retinoids

In Vivo Metabolic Studies

Isotopically labeled retinoids are invaluable tools for tracing the absorption, distribution, metabolism, and excretion (ADME) of vitamin A and its derivatives in vivo.

Experimental Workflow for In Vivo Tracing:

-

Dosing: Administer a known amount of the isotopically labeled retinoid to the animal model or human subject, typically orally.[2]

-

Sample Collection: Collect biological samples (blood, tissues, urine, feces) at various time points after dosing.[19][20]

-

Sample Preparation and Analysis: Extract the retinoids from the collected samples and analyze them using LC-MS/MS to determine the concentration and isotopic enrichment of the parent compound and its metabolites.[17]

-

Data Analysis: Use the isotopic enrichment data to calculate pharmacokinetic parameters, determine metabolic pathways, and quantify total body stores of vitamin A.[2]

Receptor Binding Assays

Tritium-labeled retinoids are frequently used to study the binding affinity of retinoids to their nuclear receptors (RARs and RXRs).

Protocol Outline for a Radioligand Binding Assay:

-

Preparation of Receptor Source: Use nuclear extracts from cells or tissues expressing the receptor of interest, or use purified recombinant receptors.[9]

-

Incubation: Incubate the receptor source with a constant concentration of the tritium-labeled retinoid (e.g., [³H]all-trans-retinoic acid) and varying concentrations of the unlabeled competitor retinoid.[8]

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as filtration or scintillation proximity assay (SPA).[21]

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration to determine the binding affinity (IC₅₀ or Kᵢ) of the unlabeled retinoid.[8]

Quantitative Data

The following tables summarize representative quantitative data on retinoid distribution and metabolism.

Table 1: Tissue Distribution of ¹³C-Retinoic Acid in Mice After Oral Administration

| Tissue | Concentration (ng/g) |

| Small Intestine | Highest concentration |

| Liver | High concentration |

| Lung | Moderate concentration |

| Fat | Moderate concentration |

| Kidney | Lower concentration |

| Brain | Lower concentration |

Data compiled from studies on the disposition of 13-cis-retinoic acid in mice.[19][22]

Table 2: Serum Concentrations of Retinoid Isomers in Healthy Men

| Retinoid Isomer | Concentration (nM) - Fed State | Concentration (nM) - Fasted State |

| all-trans-Retinoic Acid (atRA) | 3.1 ± 0.2 | 3.0 ± 0.1 |

| 9-cis-Retinoic Acid (9-cisRA) | 0.1 ± 0.02 | 0.09 ± 0.01 |

| 13-cis-Retinoic Acid (13-cisRA) | 5.3 ± 1.3 | 3.9 ± 0.2 |

| 9,13-dicis-Retinoic Acid | 0.4 ± 0.4 | 0.3 ± 0.1 |

| 4-oxo-13-cis-Retinoic Acid | 17.2 ± 6.8 | 11.9 ± 1.6 |

Data from a study using UHPLC-MS/MS for the quantification of endogenous retinoids in human serum.[14]

Table 3: Total Body Vitamin A Stores in Rats Supplemented with ¹³C₄-Retinyl Acetate

| Dietary Group | Calculated Total Body Reserves (µmol) | Measured Total Body Reserves (µmol) |

| Low Vitamin A | 0.49 ± 0.03 | 0.50 ± 0.045 |

| Moderate Vitamin A | 0.82 ± 0.007 | 0.69 ± 0.10 |

| High Vitamin A | 3.72 ± 0.40 | 3.6 ± 0.29 |

Data from a study assessing vitamin A status in rats using ¹³C₄-retinyl acetate and GC/C/IRMS.[6]

Signaling Pathways and Experimental Workflows

Visualizations of key retinoid signaling pathways and a general experimental workflow for in vivo tracing studies are provided below using the DOT language for Graphviz.

The Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the 11-cis-retinal chromophore, which is essential for vision.[23] This process primarily occurs in the retinal pigment epithelium (RPE) and photoreceptor cells. A secondary, cone-specific visual cycle also exists involving Müller glial cells.[23][24]

The Canonical Visual Cycle in the Vertebrate Eye.

Retinoic Acid Signaling Pathway

Retinoic acid (RA) regulates gene transcription by binding to nuclear receptors, namely the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[25][26][27]

Mechanism of Retinoic Acid-Mediated Gene Transcription.

Experimental Workflow for In Vivo Retinoid Tracing

This diagram outlines the general steps involved in conducting an in vivo metabolic study using isotopically labeled retinoids.

General Workflow for In Vivo Isotopic Labeling Studies of Retinoids.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Quantitative assessment of total body stores of vitamin A in adults with the use of a 3-d deuterated-retinol-dilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Use of the deuterated-retinol-dilution technique to assess total-body vitamin A stores of adult volunteers consuming different amounts of vitamin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of vitamin A status by the deuterated-retinol-dilution technique and comparison with hepatic vitamin A concentration in Bangladeshi surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthèse de l’acétate de 13-C-2-rétinyle et préparation de dose pour des essais de dilution d’isotopes de rétinol [jove.com]

- 6. Vitamin A status assessment in rats with (13)C(4)-retinyl acetate and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. All-trans-retinol is a ligand for the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of 13C2-Retinyl Acetate and Dose Preparation for Retinol Isotope Dilution Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. columbia.edu [columbia.edu]

- 14. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciex.com [sciex.com]

- 19. Disposition of 13-cis-retinoic acid and N-(2-hydroxyethyl)retinamide in mice after oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tissue distribution of retinol and its metabolites after administration of double-labelled retinol - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. publications.iarc.who.int [publications.iarc.who.int]

- 23. Visual cycle - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. jme.bioscientifica.com [jme.bioscientifica.com]

- 27. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isotretinoin-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

The Certificate of Analysis (CoA) for Isotretinoin-d5 is a critical document that guarantees the identity, purity, and quality of this isotopically labeled compound. As a deuterated internal standard, its integrity is paramount for accurate quantification in pharmacokinetic studies, clinical mass spectrometry, and other bioanalytical applications.[1][2][3][4] This guide provides a detailed explanation of the key components of a typical this compound CoA, including the analytical tests performed, their underlying methodologies, and the interpretation of the resulting data.

Overview of this compound

This compound is a deuterium-labeled version of Isotretinoin (13-cis-Retinoic Acid), a vitamin A derivative. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms. This substitution results in a higher molecular weight (approximately 305.47 g/mol ) compared to the unlabeled compound (approx. 300.44 g/mol ), which allows it to be distinguished in mass spectrometry analysis.[2][5][6] It is primarily used as an internal standard for the precise quantification of Isotretinoin in biological matrices.[2][3][4]

Chemical Structure Diagram

// Dummy nodes for layout dummy1 [pos="0,0!", style=invis]; dummy2 [pos="8,1.5!", style=invis]; }

Caption: Abstract representation of the this compound structure.

Certificate of Analysis: Summary of Key Tests

A CoA for this compound presents the results of a series of quality control tests. The data is typically summarized in a table, comparing the test results for a specific batch against established specifications.

Typical Quantitative Data

| Test | Method | Specification | Example Result |

| Appearance | Visual Inspection | Yellow-Orange to Orange Crystalline Powder | Conforms |

| Identity (¹H NMR) | ¹H Nuclear Magnetic Resonance | Structure conforms to reference spectrum | Conforms |

| Identity (MS) | Mass Spectrometry | [M+H]⁺ ion conforms to theoretical mass | Conforms (e.g., 306.5 m/z) |

| Purity (HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |

| Isotopic Purity | Mass Spectrometry | ≥ 99% deuterated forms (d1-d5) | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.15% |

| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Meets USP <467> limits | Conforms |

| Solubility | Visual Inspection | Soluble in Methanol and Chloroform | Conforms |

Experimental Protocols and Methodologies

This section details the standard operating procedures for the key analytical tests cited on the CoA.

Identity and Structure Confirmation

NMR is used to confirm the chemical structure of the molecule. The proton (¹H) NMR spectrum provides information about the number and types of hydrogen atoms, confirming the core structure of Isotretinoin.

-

Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz).

-

Data Acquisition: A standard ¹H NMR experiment is run.

-

Analysis: The resulting spectrum's chemical shifts (ppm), signal integrations, and coupling patterns are compared to a reference standard or known spectral data for Isotretinoin. The absence or reduction of signals corresponding to the deuterated positions confirms isotopic labeling.

-

MS confirms the molecular weight of the compound, which is crucial for verifying the incorporation of deuterium atoms.

-

Protocol:

-

Sample Introduction: The sample is dissolved and infused into the mass spectrometer, often via an LC system.

-

Ionization: Electrospray Ionization (ESI) is a common technique used to generate charged molecules (ions).

-

Mass Analysis: The instrument separates ions based on their mass-to-charge ratio (m/z).

-

Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of this compound (e.g., [C₂₀H₂₃D₅O₂ + H]⁺ at m/z ≈ 306.5). This is compared against the theoretical mass.[2][6]

-

Purity Assessment

HPLC is the primary method for determining the purity of the compound by separating it from any impurities.

-

Protocol:

-

Mobile Phase Preparation: A mixture of solvents is prepared. A common mobile phase for Isotretinoin analysis consists of acetonitrile and water, or methanol and a buffer.[1][7][8][9][10]

-

Standard/Sample Preparation: A standard solution of known concentration and a solution of the this compound sample are prepared in a suitable diluent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a C18 or C8, is typically used.[1][8][9][10]

-

Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.[10][11]

-

Detector: A UV detector is set to a wavelength where Isotretinoin has strong absorbance (e.g., 269 nm, 342 nm, or 354 nm).[7][10][11]

-

Injection Volume: A small, precise volume (e.g., 20 µL) of the sample is injected.

-

-

Data Analysis: The area of the main this compound peak is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

-

Caption: General workflow for HPLC purity analysis.

Specific Tests

This test quantifies the amount of water present in the material, which can affect its stability and accurate weighing. The Karl Fischer method is highly selective for water.[12]

-

Protocol:

-

Titrator Preparation: The Karl Fischer titrator vessel is filled with a specialized solvent, and any residual moisture is titrated with the Karl Fischer reagent.

-

Sample Analysis: An accurately weighed amount of the this compound sample is added directly to the vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water.[13][14] The endpoint is detected electrochemically.

-

Calculation: The instrument calculates the water content based on the amount of reagent consumed and the weight of the sample.

-

Caption: Logical flow from material identification to final CoA issuance.

This guide provides a foundational understanding of the data and methodologies behind an this compound Certificate of Analysis. For researchers and developers, scrutinizing this document is a crucial step in ensuring the quality and reliability of their experimental results.

References

- 1. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clearsynth.com [clearsynth.com]

- 6. This compound - CAS - 78996-15-3 | Axios Research [axios-research.com]

- 7. ajpamc.com [ajpamc.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. Environmentally friendly stability-indicating HPLC method for the determination of isotretinoin in commercial products and solubility samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of isotretinoin in pharmaceutical formulations by reversed-phase HPLC [scirp.org]

- 12. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]

- 13. Karl Fischer water content titration - Scharlab [scharlab.com]

- 14. Karl Fischer titration - Wikipedia [en.wikipedia.org]

Navigating the Handling of Isotretinoin-d5: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isotretinoin-d5, a deuterated analog of the potent retinoid Isotretinoin, serves as a critical internal standard in pharmacokinetic and metabolic studies. Its structural similarity to Isotretinoin necessitates stringent storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide provides an in-depth overview of the recommended conditions for the storage and handling of this compound, supported by available stability data for its non-deuterated counterpart and detailed experimental workflows.

Storage Conditions: Preserving Integrity

The stability of this compound is paramount for its use as an analytical standard. It is highly sensitive to environmental factors, particularly light, temperature, and air.[1] Improper storage can lead to degradation and isomerization, compromising the accuracy of experimental results.

Quantitative Storage Recommendations:

| Parameter | Condition | Rationale |

| Temperature | -20°C, -70°C, or -80°C[1][2][3] | Minimizes thermal degradation and preserves long-term stability. |

| Light | Protect from light; store in an amber vial[4] | Isotretinoin is highly susceptible to photodegradation and photoisomerization.[5] |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen)[4] | Prevents oxidation, as Isotretinoin is sensitive to air.[1] |

| Container | Tightly closed, amber vial[3][4] | Prevents exposure to air and light. |

| Environment | Dry, well-ventilated area[3] | Minimizes moisture-related degradation. |

Handling Protocols: Ensuring Safety and Purity

This compound, like its parent compound, is a potent teratogen and reproductive toxin.[3][6] Therefore, strict adherence to safety protocols is mandatory to prevent accidental exposure.

General Handling Precautions:

-

Work in a designated area: All handling of this compound should be conducted in a well-ventilated laboratory hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[3]

-

Avoid inhalation: Do not breathe dust or aerosols.[3]

-

Prevent contact: Avoid contact with skin and eyes.[3] In case of contact, rinse the affected area thoroughly with water.[3]

-

Hygiene: Wash hands thoroughly after handling.[3]

-

Pregnancy: Pregnant individuals or those planning to become pregnant should not handle this compound due to its high teratogenic potential.[7]

Logical Workflow for Safe Handling:

Stability Profile: Insights from Isotretinoin

While specific quantitative stability data for this compound is limited, extensive research on the photostability of Isotretinoin provides valuable insights. The deuterated form is expected to have a very similar stability profile.

Photostability of Isotretinoin in Solution:

Isotretinoin in solution is highly susceptible to photoisomerization and photodegradation when exposed to light.[5] Studies have shown that both UVA and visible light contribute to its degradation. The process often involves isomerization to other retinoid isomers, such as tretinoin (all-trans-retinoic acid), and further degradation to non-retinoid products.

Quantitative Photodegradation Data for Isotretinoin:

| Light Source | Solvent | Half-life (t½) | Degradation Kinetics |

| Solar Simulated Light | Ethanol | 2.26 min | Second-order |

| UVA | Ethanol | 2.40 min | Second-order |

| Visible Light | Ethanol | 19.5 min | Second-order |

Data sourced from a study on the photostability of tretinoin and isotretinoin. The half-life values were calculated based on the reported rate constants.

Experimental Protocol for Photostability Testing (General Overview):

A common methodology for assessing the photostability of retinoids involves the following steps:

-

Sample Preparation: A solution of the compound (e.g., in ethanol or methanol) is prepared at a known concentration.

-

Light Exposure: The solution is irradiated with a controlled light source, such as a Xenon lamp or a solar simulator, for specific durations.[5]

-

Sample Analysis: At various time points, aliquots of the solution are withdrawn and analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

-

Data Analysis: The concentration of the parent compound and its degradation products are quantified. The degradation kinetics (e.g., first-order, second-order) and half-life are then determined.

Forced Degradation Experimental Workflow:

Spill and Exposure Management

In the event of a spill or accidental exposure, prompt and appropriate action is crucial.

Spill Management Decision Tree:

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

Conclusion

The handling and storage of this compound demand a meticulous approach to maintain its integrity and ensure the safety of personnel. By adhering to the stringent storage conditions, following the prescribed handling protocols, and being prepared for potential incidents, researchers can confidently and safely utilize this important analytical standard in their work. The stability data for Isotretinoin serves as a strong indicator of the precautions necessary for its deuterated counterpart, emphasizing the critical need to protect it from light, heat, and air.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a stability-indicating UPLC method for determination of isotretinoin in bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accelerated photostability study of tretinoin and isotretinoin in liposome formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. skintherapyletter.com [skintherapyletter.com]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Quantification of Isotretinoin in Human Plasma using Isotretinoin-d5 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Isotretinoin in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Isotretinoin-d5, is employed. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid chromatographic separation and detection by mass spectrometry. This method is highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring, offering excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Isotretinoin, a derivative of vitamin A, is an effective oral medication for severe acne. Due to its therapeutic importance and potential side effects, monitoring its concentration in biological matrices is crucial for optimizing dosage and ensuring patient safety. LC-MS/MS has become the preferred analytical technique for its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the reliability of the quantification.[1] This application note provides a detailed protocol for the determination of Isotretinoin in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Isotretinoin and this compound reference standards

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (drug-free)

Sample Preparation

A protein precipitation method is utilized for sample preparation.[2][3]

-

Allow plasma samples to thaw at room temperature.

-

To 200 µL of plasma, add 20 µL of the this compound internal standard working solution (1000 ng/mL).[3]

-

Vortex briefly to mix.

-

Add 400 µL of acetonitrile to precipitate proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

| Parameter | Value |

| LC System | A high-performance liquid chromatography system |

| Column | C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)[2] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution suitable for separating Isotretinoin |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Value |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Isotretinoin: [M+H]+ → specific product ion; this compound: [M+H]+ → specific product ion |

| Collision Gas | Argon |

| Source Temperature | Optimized for the specific instrument |

Results and Discussion

Method Validation

The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.

Linearity: The calibration curve for Isotretinoin in human plasma was linear over the concentration range of 0.5 ng/mL to 1000 ng/mL, with a correlation coefficient (r²) of >0.999.[4][5]

Precision and Accuracy: The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 2.0 - 3.9[4][5] | 2.6 - 6.1[4][5] | 90 - 110 |

| Medium | < 15 | < 15 | 85 - 115 |

| High | < 15 | < 15 | 85 - 115 |

Recovery: The extraction recovery of Isotretinoin from human plasma was determined to be consistent and reproducible. The average recovery was found to be approximately 62-65%.[4][5]

Workflow Diagram

Caption: Experimental workflow for the quantification of Isotretinoin.

Signaling Pathway Diagram (Logical Relationship)

Caption: Use of this compound to ensure accurate quantification.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of Isotretinoin in human plasma. The simple sample preparation and robust analytical performance make it an ideal tool for researchers, scientists, and drug development professionals in the fields of clinical research and pharmacokinetic analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Isotretinoin in Human Plasma using Isotretinoin-d5 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotretinoin, a retinoid and a derivative of vitamin A, is a highly effective oral medication for severe, recalcitrant nodular acne.[1][2] Its therapeutic efficacy is dose-dependent, and monitoring its concentration in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of isotretinoin in human plasma using a stable isotope-labeled internal standard, Isotretinoin-d5, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations in sample processing and instrument response.[3][4][5]

This method is sensitive, specific, and rugged, making it suitable for high-throughput analysis in clinical and research settings.[4][5] The protocol herein is based on established and validated methodologies, providing a reliable framework for the accurate quantification of isotretinoin.

Experimental Protocols

Materials and Reagents

-

Isotretinoin analytical standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or Ammonium acetate as a buffer)

-

Diethyl ether (for liquid-liquid extraction)

-

Human plasma (blank, for calibration standards and quality controls)

-

Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS).

-

Reversed-phase C18 analytical column (e.g., Agilent Zorbax SB-C18, 100 mm × 2.1 mm, 3.5 µm or ACE C18, 100 × 4.6 mm, 5 µm).[4][5][7]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isotretinoin and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Isotretinoin stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

A liquid-liquid extraction method is employed to isolate isotretinoin from the plasma matrix.[4][5]

-

Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 37°C.[8]

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

Quantitative Data Summary

The following tables summarize the performance characteristics of the quantitative analysis of isotretinoin using an internal standard. The data is compiled from various validated methods.[4][5][9]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Isotretinoin | 0.5 - 1000 | > 0.9992 |

Table 2: Precision and Accuracy

| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) |

| Isotretinoin | Low QC | 2.0 - 3.9 | 2.6 - 6.1 | 62.2 - 64.6 |

| Mid QC | 0.9 - 3.7 | 1.3 - 3.8 | 62.2 - 64.6 | |

| High QC | 0.9 - 3.7 | 1.3 - 3.8 | 62.2 - 64.6 |

Table 3: Sensitivity

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Isotretinoin | 0.5 |

Visualized Workflows

Caption: Sample preparation workflow for isotretinoin analysis.

Caption: LC-MS/MS analytical workflow diagram.

References

- 1. ajpamc.com [ajpamc.com]

- 2. [PDF] ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ISOTRETINOIN IN TABLET DOSAGE FORMULATION | Semantic Scholar [semanticscholar.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Bioanalysis of Endogenous Isotretinoin in Altered and Unaltered Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Electrospray Ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. payeshdarou.ir [payeshdarou.ir]

- 8. Isotretinoin in Human Plasma Analyzed with LCMS - AppNote [mtc-usa.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Isotretinoin-d5 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isotretinoin-d5 as an internal standard in pharmacokinetic (PK) studies of isotretinoin. Detailed protocols for a clinical PK study and a bioanalytical quantification method are provided, along with a summary of key pharmacokinetic parameters and a diagram of the drug's signaling pathway.

Introduction

Isotretinoin (13-cis-retinoic acid) is a highly effective oral retinoid used for the treatment of severe recalcitrant nodular acne.[1][2] Its use is also being explored for various other dermatological and oncological conditions.[1][2] Understanding the pharmacokinetic profile of isotretinoin and its primary active metabolite, 4-oxo-isotretinoin, is crucial for optimizing dosing regimens and ensuring patient safety. This compound, a deuterated form of the parent drug, serves as an ideal internal standard for bioanalytical methods due to its similar physicochemical properties and distinct mass, enabling accurate quantification in biological matrices.[3][4]

Pharmacokinetic Profile of Isotretinoin

Isotretinoin is metabolized in the liver primarily by cytochrome P450 enzymes, including CYP2C8, CYP2C9, CYP3A4, and CYP2B6, into several metabolites.[1] The major active metabolite is 4-oxo-isotretinoin.[1] Both isotretinoin and 4-oxo-isotretinoin are eventually conjugated and excreted in urine and feces.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for isotretinoin and its major metabolite, 4-oxo-isotretinoin, from single and multiple-dose studies in adult populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Isotretinoin and 4-oxo-isotretinoin

| Parameter | Isotretinoin | 4-oxo-isotretinoin | Study Conditions |

| Tmax (hours) | 1 - 4[5] | 6 - 16[5] | 80 mg oral suspension, healthy male subjects[5] |

| Cmax (ng/mL) | 98 - 535[5] | Approx. 50% of Isotretinoin Cmax[5] | 80 mg oral suspension, healthy male subjects[5] |

| t½ (hours) | 10 - 20[5] | 22 - 38[1][6] | 80 mg oral suspension, healthy male subjects[5] |

| AUC (ng·h/mL) | Variable | Ratio to parent drug ~2.5 at steady state[5] | 80 mg oral suspension, healthy male subjects[5] |

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Isotretinoin and 4-oxo-isotretinoin

| Parameter | Isotretinoin | 4-oxo-isotretinoin | Study Conditions |

| t½ (hours) | ~10 (acne patients)[7] | ~22[6] | 40 mg twice daily for 25 days in cystic acne patients[7] |

| t½ (hours) | ~16 (keratinization disorder patients)[7] | Not specified | Patients with various keratinization disorders[7] |

| t½ (hours) | 29 ± 40[6] | 22 ± 10[6] | 0.47 to 1.7 mg/kg daily in adult acne patients[6] |

Experimental Protocols

Clinical Pharmacokinetic Study Protocol

This protocol outlines a typical single-dose, open-label pharmacokinetic study of an oral isotretinoin formulation in healthy adult male subjects.

1.1. Study Objective: To determine the single-dose pharmacokinetic profile of isotretinoin and its metabolite, 4-oxo-isotretinoin, in plasma.

1.2. Study Population: Healthy, non-smoking male volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

1.3. Exclusion Criteria:

-

History of hypersensitivity to retinoids.

-

Clinically significant illness within 4 weeks of dosing.

-

Use of any prescription or over-the-counter medications within 2 weeks of dosing.

-

Participation in any other clinical trial within 30 days of dosing.

-

Positive screen for drugs of abuse or alcohol.

1.4. Study Design:

-

A single-center, open-label, single-dose study.

-

Subjects will be admitted to the clinical research unit at least 10 hours prior to dosing and will remain until after the 24-hour blood sample collection.

-